molecular formula C10H8F3NOS B14333673 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 110579-29-8

3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B14333673
CAS No.: 110579-29-8
M. Wt: 247.24 g/mol
InChI Key: MJTMELMPGKRYHW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound that belongs to the class of benzothiazepines, which are known for their diverse biological activities. The trifluoromethyl group in this compound is particularly significant due to its influence on the compound’s chemical and biological properties. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability, lipophilicity, and binding selectivity, making it a valuable target in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the introduction of the trifluoromethyl group into the benzothiazepine scaffold. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale photoredox catalysis, utilizing visible light sources such as blue LED lamps or even natural sunlight. The operational simplicity and mild reaction conditions make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, sulfones, and various substituted benzothiazepines .

Scientific Research Applications

3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound can act as an inhibitor or activator of various biological pathways, depending on its specific structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 3-Trifluoromethylaniline
  • Trifluoromethyl ketones

Uniqueness

Compared to similar compounds, 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one stands out due to its unique benzothiazepine scaffold, which imparts distinct biological activities. The trifluoromethyl group further enhances its properties, making it more stable and selective in its interactions .

Properties

CAS No.

110579-29-8

Molecular Formula

C10H8F3NOS

Molecular Weight

247.24 g/mol

IUPAC Name

3-(trifluoromethyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C10H8F3NOS/c11-10(12,13)6-5-16-8-4-2-1-3-7(8)14-9(6)15/h1-4,6H,5H2,(H,14,15)

InChI Key

MJTMELMPGKRYHW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2S1)C(F)(F)F

Origin of Product

United States

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